CID 88262242
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Overview
Description
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a chemical compound with the molecular formula C₁₄H₈NNaO₅S and a molecular weight of 325.28 g/mol . It is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate typically involves the sulfonation of 1-aminoanthraquinone. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation and neutralization steps but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces various quinone derivatives.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in substituted anthraquinone derivatives.
Scientific Research Applications
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Sodium 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Anthraquinone-2-sulfonic acid sodium salt
Uniqueness
Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other anthraquinone derivatives .
Properties
Molecular Formula |
C14H9NNaO5S |
---|---|
Molecular Weight |
326.28 g/mol |
InChI |
InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20); |
InChI Key |
XWJCZOUJEGAAOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)O)N.[Na] |
Origin of Product |
United States |
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